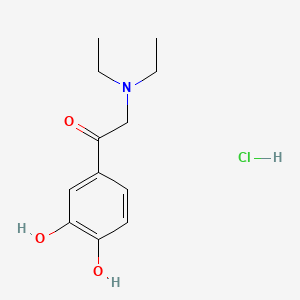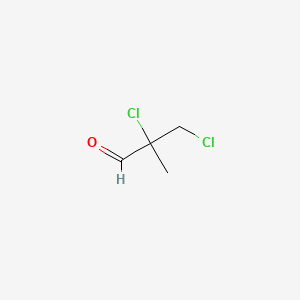
Ethanone, 2-(diethylamino)-1-(3,4-dihydroxyphenyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 2-(diethylamino)-1-(3,4-dihydroxyphenyl)-, hydrochloride is a chemical compound known for its significant applications in various scientific fields. This compound is characterized by the presence of a diethylamino group and a dihydroxyphenyl group, making it a versatile molecule in both synthetic chemistry and biological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(diethylamino)-1-(3,4-dihydroxyphenyl)-, hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dihydroxyacetophenone and diethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol, under reflux conditions to ensure complete reaction.
Catalysts: Acid catalysts, such as hydrochloric acid, are often used to facilitate the reaction.
Purification: The product is purified through recrystallization or chromatography to obtain the hydrochloride salt in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems for monitoring reaction conditions and product quality is common to maintain consistency and safety.
化学反応の分析
Types of Reactions
Ethanone, 2-(diethylamino)-1-(3,4-dihydroxyphenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in ethanone can be reduced to an alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated ethanone derivatives.
科学的研究の応用
Ethanone, 2-(diethylamino)-1-(3,4-dihydroxyphenyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Ethanone, 2-(diethylamino)-1-(3,4-dihydroxyphenyl)-, hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, cellular metabolism, and neurotransmission.
類似化合物との比較
Similar Compounds
- Ethanone, 2-(dimethylamino)-1-(3,4-dihydroxyphenyl)-, hydrochloride
- Ethanone, 2-(diethylamino)-1-(2,3-dihydroxyphenyl)-, hydrochloride
- Ethanone, 2-(diethylamino)-1-(3,5-dihydroxyphenyl)-, hydrochloride
Uniqueness
Ethanone, 2-(diethylamino)-1-(3,4-dihydroxyphenyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylamino group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
71595-23-8 |
|---|---|
分子式 |
C12H18ClNO3 |
分子量 |
259.73 g/mol |
IUPAC名 |
2-(diethylamino)-1-(3,4-dihydroxyphenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-3-13(4-2)8-12(16)9-5-6-10(14)11(15)7-9;/h5-7,14-15H,3-4,8H2,1-2H3;1H |
InChIキー |
UGWLTAYGTKUEQT-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC(=O)C1=CC(=C(C=C1)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005814.png)
![2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(4-(morpholinosulfonyl)phenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B12005821.png)
![[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12005824.png)
![5-(2,4-dichlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12005829.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005846.png)
![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12005849.png)




![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12005892.png)
